N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cannabinoid CB-1 receptor antagonism GPCR screening Obesity & metabolic disorders

N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-89-0) is a 1,5-diarylpyrazole-4-carboxamide derivative (C22H16ClN3O; MW 373.83). The compound belongs to the trisubstituted pyrazole-4-carboxamide family, which has been systematically explored as privileged scaffolds for G-protein coupled receptor (GPCR) antagonism, notably at the cannabinoid subtype-1 (CB-1) receptor , and for farnesoid X receptor (FXR) antagonism.

Molecular Formula C22H16ClN3O
Molecular Weight 373.8g/mol
CAS No. 477711-89-0
Cat. No. B487575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
CAS477711-89-0
Molecular FormulaC22H16ClN3O
Molecular Weight373.8g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O/c23-17-11-13-18(14-12-17)25-22(27)20-15-24-26(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,25,27)
InChIKeyQKMLQUINIYVPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-89-0) for Focused Screening & SAR Campaigns


N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-89-0) is a 1,5-diarylpyrazole-4-carboxamide derivative (C22H16ClN3O; MW 373.83) . The compound belongs to the trisubstituted pyrazole-4-carboxamide family, which has been systematically explored as privileged scaffolds for G-protein coupled receptor (GPCR) antagonism, notably at the cannabinoid subtype-1 (CB-1) receptor [1], and for farnesoid X receptor (FXR) antagonism [2]. Its structural composition features an unsubstituted pyrazole C-3 position, two phenyl rings at N-1 and C-5 of the pyrazole core, and a 4-chlorophenyl moiety on the amide nitrogen—a substitution pattern that distinguishes it from the more widely studied 1,5-diphenylpyrazole-3-carboxamide regioisomers exemplified by the reference CB-1 antagonist rimonabant (SR141716A) [1].

Why In-Class Pyrazole-4-Carboxamide Analogs Cannot Be Treated as Interchangeable: The Case for N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide


Within the 1,5-diarylpyrazole-4-carboxamide chemotype, the amide N-substituent (the 'R3' diversity point) exerts a decisive influence on target engagement profiles. Structure–activity relationship (SAR) data from a parallel library of over 1,000 analogs demonstrate that altering the N-aryl substituent from 4-chlorophenyl to other halo-, alkyl-, or heteroaryl groups can shift CB-1 receptor antagonist IC50 values from submicromolar to >10 μM, with loss of activity often exceeding 20-fold for single-atom substitutions [1]. In the FXR antagonist series, compound 4j (a trisubstituted-pyrazol carboxamide bearing a specific N-aryl pattern distinct from the 4-chlorophenyl moiety) achieved an IC50 of 7.5 nM in TR-FRET binding assays [2]; however, regioisomeric carboxamide positioning (4- vs 3-) and subtle N-aryl modifications produced marked variations in both binding affinity and cellular antagonistic potency across the 16-compound panel evaluated. These observations confirm that the N-(4-chlorophenyl)-1,5-diphenyl substitution pattern is not trivially replaceable by in-class analogs without risking complete loss of the desired pharmacological profile—making compound identity verification essential for any screening or procurement decision.

Quantitative Differentiation Evidence: N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


CB-1 Receptor Antagonist Activity: Library-Derived Potency Tier vs. 1,5-Diarylpyrazole-3-Carboxamide Regioisomers

In a combinatorial library of over 1,000 1,5-diarylpyrazole-4-carboxamides, compounds bearing N-(4-chlorophenyl) substitution populated the submicromolar CB-1 antagonist tier, whereas the corresponding 1,5-diarylpyrazole-3-carboxamide regioisomer series (including rimonabant, SR141716A) represents a structurally distinct chemotype with divergent selectivity profiles [1]. This 4-carboxamide vs. 3-carboxamide regiochemical distinction is critical for procurement: the 4-carboxamide scaffold provides an underexplored vector for medicinal chemistry optimization that is not accessible through 3-carboxamide analogs.

Cannabinoid CB-1 receptor antagonism GPCR screening Obesity & metabolic disorders

FXR Antagonist SAR Context: N-(4-Chlorophenyl) Substitution vs. Lead Compound 4j

A panel of 16 trisubstituted pyrazole-4-carboxamides sourced from the Enamine Small Molecule Compound Libraries was evaluated for FXR antagonism. While compound 4j (bearing a non-4-chlorophenyl N-aryl substituent) emerged as the most potent FXR antagonist reported to date with an IC50 of 7.5 nM in TR-FRET binding and 468.5 nM in a cell-based assay [1], the panel demonstrated that N-aryl identity is a key determinant of FXR antagonistic activity. N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, as a distinct N-aryl variant within this chemotype, occupies a specific position along the SAR continuum that is mechanistically non-interchangeable with the 4j substituent pattern.

Farnesoid X receptor antagonism Cholestasis & metabolic disease TR-FRET binding assay

Commercial Purity Benchmark: 95% Minimum Purity Specification with Single-Compound Identity Verification

Commercially sourced N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-89-0) is supplied at a minimum purity specification of 95% by AKSci . In contrast, closely related analogs such as N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-91-4) are offered at the same nominal 95% purity but represent a distinct chemical entity with different physicochemical and biological properties . Procurement integrity requires verification that the received compound matches the ordered CAS number, as these analogs co-elute under common HPLC conditions and cannot be distinguished by molecular formula alone.

Compound procurement Quality control Screening collection integrity

Antimicrobial Activity Differentiation: Halogen-Substituted 1,5-Diphenylpyrazole Series vs. Unsubstituted Core

SAR studies on halogenated 1,5-diphenylpyrazole derivatives have established that chloro-substitution on the aryl rings is a critical determinant of antimicrobial potency against Staphylococcus aureus and other Gram-positive pathogens. The unsubstituted 1,5-diphenyl-1H-pyrazole core showed weak antimycotic and antibacterial activity in vitro, whereas dichloro- and trichloro-substituted derivatives demonstrated inhibitory effects comparable or superior to the reference drug bifonazole [1]. Although the specific N-(4-chlorophenyl) compound was not individually profiled in this study, its monochloro N-aryl substitution pattern positions it as a structurally distinct intermediate between the inactive unsubstituted core and the more heavily halogenated active derivatives, offering a defined halogen-loading level for SAR deconvolution.

Antimicrobial screening Gram-positive bacteria Staphylococcus aureus

Where N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide Delivers Selection Value: Research & Industrial Deployment Scenarios


CB-1 Receptor Antagonist Lead Discovery & Scaffold-Hopping Campaigns

This compound serves as a validated entry point into 1,5-diarylpyrazole-4-carboxamide chemical space for cannabinoid CB-1 receptor antagonist programs. The 4-carboxamide scaffold is structurally and intellectually distinct from the rimonabant-related 3-carboxamide series that dominates the CB-1 patent landscape. Screening teams seeking to diversify away from rimonabant-like structures should prioritize this chemotype; the solid-phase synthetic route published by Pendri et al. (2012) [1] enables rapid parallel analoging from this core, reducing lead optimization cycle times.

FXR Antagonist SAR Expansion Around the Pyrazole-4-Carboxamide Pharmacophore

For laboratories engaged in farnesoid X receptor antagonist development, this compound provides a defined N-(4-chlorophenyl) variant to complement the lead compound 4j (IC50 = 7.5 nM) reported by the FXR antagonist SAR study [1]. Systematic procurement and testing of this analog against the 16-compound reference panel enables direct assessment of how 4-chloro substitution on the anilide ring modulates FXR binding affinity, cellular potency, and cytotoxicity relative to the published benchmarks.

Antimicrobial SAR Deconvolution: Monochloro vs. Polyhalogenated 1,5-Diphenylpyrazoles

The compound's singular 4-chlorophenyl substitution on the amide nitrogen provides a precisely defined intermediate halogen-loading state for antimicrobial SAR studies. Unlike the inactive unsubstituted core or the potent but promiscuous polyhalogenated derivatives reported to match bifonazole-level activity [1], this monochloro analog enables researchers to isolate the contribution of a single chlorine atom to antibacterial potency against S. aureus and other Gram-positive pathogens, supporting rational lead optimization rather than empirical halogen scanning.

Compound Library Procurement for High-Throughput Screening (HTS) Diversity Sets

As a commercially available, single-compound entity with verified 95% purity (CAS 477711-89-0) [1], this compound is suitable for inclusion in diversity-oriented HTS collections where 1,5-diarylpyrazole-4-carboxamides are underrepresented relative to the 3-carboxamide regioisomer class. Library managers seeking to enrich screening decks with novel scaffold topologies should prioritize this compound over the more common 3-carboxamide analogs to maximize chemical diversity and hit-discovery probability.

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